molecular formula C8H7F4N B13955086 1,1,1-trifluoro-N-(2-fluorobenzyl)methanamine

1,1,1-trifluoro-N-(2-fluorobenzyl)methanamine

Cat. No.: B13955086
M. Wt: 193.14 g/mol
InChI Key: VGOARNGPBOSMTO-UHFFFAOYSA-N
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Description

1,1,1-trifluoro-N-(2-fluorobenzyl)methanamine is an organic compound with the molecular formula C8H7F4N. It consists of a trifluoromethyl group attached to a methanamine backbone, with a 2-fluorobenzyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-N-(2-fluorobenzyl)methanamine typically involves the reaction of 2-fluorobenzylamine with trifluoromethylating agents under controlled conditions. One common method is the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant flow rates. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,1,1-trifluoro-N-(2-fluorobenzyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,1-trifluoro-N-(2-fluorobenzyl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-N-(2-fluorobenzyl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biomolecules. The 2-fluorobenzyl substituent can influence the compound’s binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-trifluoro-N-(2-fluorobenzyl)methanamine is unique due to the presence of both trifluoromethyl and 2-fluorobenzyl groups, which impart distinct chemical and physical properties. These structural features can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H7F4N

Molecular Weight

193.14 g/mol

IUPAC Name

1,1,1-trifluoro-N-[(2-fluorophenyl)methyl]methanamine

InChI

InChI=1S/C8H7F4N/c9-7-4-2-1-3-6(7)5-13-8(10,11)12/h1-4,13H,5H2

InChI Key

VGOARNGPBOSMTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(F)(F)F)F

Origin of Product

United States

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